molecular formula C19H26N4O B5692281 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide

3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide

Katalognummer B5692281
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: QFWIYZKKCQDNMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as ABT-702 and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide involves the inhibition of adenosine kinase, which results in an increase in extracellular adenosine levels. Adenosine is a neuromodulator that plays an important role in the regulation of various physiological processes such as sleep, pain, and inflammation. The increase in extracellular adenosine levels induced by ABT-702 has been shown to have beneficial effects in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide have been extensively studied in various animal models. This compound has been shown to exhibit potent anticonvulsant, neuroprotective, and anti-inflammatory effects. Additionally, ABT-702 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide in lab experiments include its potent inhibitory activity against adenosine kinase and its ability to increase extracellular adenosine levels. However, the limitations of using ABT-702 in lab experiments include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide. One potential direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is the development of more potent and selective inhibitors of adenosine kinase for therapeutic use. Additionally, the use of ABT-702 in combination with other drugs for the treatment of neurological disorders should be explored further.

Synthesemethoden

The synthesis of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide involves the reaction of 3-piperidin-3-ylbenzoic acid with 1-propyl-1H-imidazole-2-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using standard techniques such as column chromatography.

Wissenschaftliche Forschungsanwendungen

3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. This compound has been shown to exhibit potent inhibitory activity against the enzyme adenosine kinase, which is involved in the regulation of adenosine levels in the brain. As a result, ABT-702 has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Eigenschaften

IUPAC Name

3-piperidin-3-yl-N-[(1-propylimidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-2-10-23-11-9-21-18(23)14-22-19(24)16-6-3-5-15(12-16)17-7-4-8-20-13-17/h3,5-6,9,11-12,17,20H,2,4,7-8,10,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWIYZKKCQDNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CNC(=O)C2=CC=CC(=C2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.